4H-Pyran-4-imine
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Overview
Description
4H-Pyran-4-imine is a heterocyclic compound that features a six-membered ring containing one oxygen atom and one nitrogen atom This compound is part of the broader class of pyran derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-imine typically involves multicomponent reactions (MCRs), which are efficient and atom-economical methods. One common approach is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . For example, the use of magnetic nanocatalysts (MNPs@Cu) has been reported to promote the one-pot synthesis of 2-amino-4H-chromene derivatives, which are structurally related to this compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multicomponent reaction strategies. The use of efficient and recyclable catalysts, such as magnetic nanocatalysts, allows for high yields and short reaction times, making the process economically viable . Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally friendly catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-imine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyran-4-one derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyran-4-one derivatives, amine derivatives, and various substituted pyran compounds .
Scientific Research Applications
4H-Pyran-4-imine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-imine involves its interaction with various molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, the compound can interact with DNA, acting as a minor groove binder, which can affect gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4H-Chromene: Similar to 4H-Pyran-4-imine but contains a benzene ring fused to the pyran ring.
4H-Pyran-4-one: Contains a carbonyl group at the 4-position instead of an imine group.
2-Amino-4H-Pyran: Contains an amino group at the 2-position.
Uniqueness
This compound is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
CAS No. |
194030-97-2 |
---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
pyran-4-imine |
InChI |
InChI=1S/C5H5NO/c6-5-1-3-7-4-2-5/h1-4,6H |
InChI Key |
SVPRQBDSRKJRFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=CC1=N |
Origin of Product |
United States |
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